N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide (abbreviated as CPP) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is widely expressed in various tissues and is implicated in the pathophysiology of several diseases, including chronic pain, inflammation, and cancer. CPP has been shown to selectively block the TRPV1 channel without affecting other related channels, making it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide selectively binds to the TRPV1 channel and blocks its activation by various stimuli, including heat, capsaicin, and protons. This results in the inhibition of calcium influx and subsequent downstream signaling pathways, leading to the blockade of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pain and inflammation, inhibition of cancer cell growth and proliferation, and the modulation of calcium signaling pathways. Additionally, this compound has been shown to have a good safety profile and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide in lab experiments is its selectivity for the TRPV1 channel, which allows for specific targeting of this channel without affecting other related channels. Additionally, this compound has a good safety profile and does not cause significant adverse effects, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other TRPV1 antagonists, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for the research and development of N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide, including the optimization of its synthesis method to improve its potency and selectivity, the development of novel formulations for targeted delivery, and the evaluation of its efficacy in clinical trials for various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other signaling pathways.
Synthesemethoden
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with cyclohexyl isocyanide and 1H-pyrazole-1-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide has been extensively studied for its potential applications in various fields of research, including pain management, inflammation, and cancer. In preclinical studies, this compound has been shown to effectively block TRPV1-mediated pain and inflammation without causing adverse effects. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(18-12-6-2-1-3-7-12)13-8-4-9-16-14(13)19-11-5-10-17-19/h4-5,8-12H,1-3,6-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMIUQYIVFHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.